Confluentic acid

説明

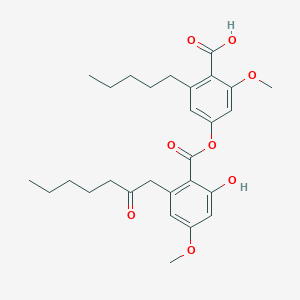

Confluentic acid is an organic compound that belongs to the chemical class known as depsides . It serves as a secondary metabolite in certain lichens and plays a role in distinguishing closely related species within the genus Porpidia . It is produced by the strain of lichens Lecidea confluens, Pertusaria tuberculifera, and P. globularis .

Synthesis Analysis

The structure of subthis compound, which is structurally similar to this compound, was established by synthesis . The mycobiont cultures produced different secondary metabolites than those found in natural lichen thalli .Molecular Structure Analysis

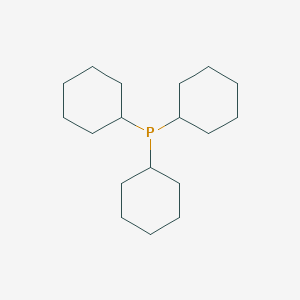

The IUPAC name of this compound is 4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid . The molecular formula is C28H36O8 .Chemical Reactions Analysis

In 1899, Friedrich Wilhelm Zopf reported isolating a substance from Lecidea confluens, which he named confluentin . He found that this substance turns litmus paper red, reacts with FeCl3 to produce a red-brown color, and decomposes into carbon dioxide, a volatile substance, and a phenol-like compound with a melting point of 52°C upon interaction with alkali .Physical and Chemical Properties Analysis

This compound has a molar mass of 500.588 g·mol−1 . Its melting point is 157 °C (315 °F; 430 K) . The ultraviolet absorbance maxima (λ max) has two peaks at 268 and 304 nm .科学的研究の応用

Confluenine G : A new compound from the gut of a moth, offering potential for new natural products and microbial resources (Kondo et al., 2022).

Inhibition of Cell Growth : CAMP partially inhibits DNA synthesis in human diploid fibroblasts, which suggests a role for serum and cAMP in cell growth control (Froehlich & Rachmeler, 1974).

Epidermal Growth Factor (EGF) : Stimulates the expression of genes related to phospholipase A2 and cyclooxygenase in embryonic mouse cells, affecting metabolism of arachidonic acid to prostaglandin E2 (Chepenik et al., 1994).

Confluent and Reticulated Papillomatosis Treatment : Oral antibiotics effectively reduce this disorder, suggesting bacterial infections may trigger it (Jang et al., 2001).

Anaerobic Acidogenesis in Biofilm Reactors : Involves conversion of COD into VFAs, with influent NH4+-N being a significant factor (Wang et al., 2013).

Hydrogen Production by Rhodobacter Sphaeroides : A two-stage chemostat with optimal conditions can produce hydrogen effectively, also allowing nitrogen removal (Fascetti & Todini, 1995).

Minocycline Treatment for Confluent and Reticulated Papillomatosis : Effective when there is positive periodic acid-Schiff staining in the stratum corneum (Amano et al., 1997).

Retinoids in Radiosensitivity and Recovery : Potentially enhance radiosensitivity in cancer cells by inhibiting lethal damage repair, beneficial for clinical radiotherapy (Rutz & Little, 1989).

特性

IUPAC Name |

4-[2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-2-methoxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-5-7-9-11-18-14-22(17-24(35-4)26(18)27(31)32)36-28(33)25-19(13-20(29)12-10-8-6-2)15-21(34-3)16-23(25)30/h14-17,30H,5-13H2,1-4H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANVCGQMNRTKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC)CC(=O)CCCCC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208834 | |

| Record name | Confluentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6009-12-7 | |

| Record name | Confluentic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6009-12-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Confluentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate](/img/structure/B42053.png)